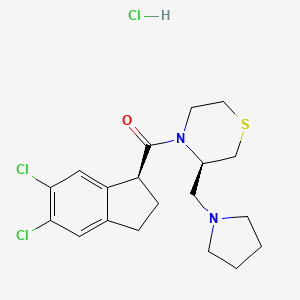

R-84760

Beschreibung

Eigenschaften

CAS-Nummer |

157824-23-2 |

|---|---|

Molekularformel |

C19H25Cl3N2OS |

Molekulargewicht |

435.8 g/mol |

IUPAC-Name |

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone;hydrochloride |

InChI |

InChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1 |

InChI-Schlüssel |

KSUNRZWFIKXTKO-LIOBNPLQSA-N |

Isomerische SMILES |

C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl.Cl |

Kanonische SMILES |

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride R 84760 R 84761 R 86428 R 86436 R-84760 R-84761 R-86428 R-86436 Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

R-848 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of R-848 (Resiquimod)

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-848, also known as Resiquimod, is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier. It is recognized for its significant antiviral and antitumor properties, which are primarily mediated through the activation of the innate and adaptive immune systems.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of R-848, detailing the signaling pathways it triggers, its effects on various immune cells, and the downstream immunological consequences. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of Toll-like receptor (TLR) agonists.

Core Mechanism of Action: TLR7 and TLR8 Agonism

R-848 exerts its immunostimulatory effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3] These receptors are members of the pattern recognition receptor (PRR) family, which are crucial components of the innate immune system responsible for detecting pathogen-associated molecular patterns (PAMPs).[4] TLR7 and TLR8 are located within the endosomal compartments of various immune cells and are naturally activated by single-stranded RNA (ssRNA) from viruses.[3] R-848 mimics these natural ligands, initiating a signaling cascade that leads to a robust immune response.[2] Notably, in humans, R-848 activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[3][5][6]

Signaling Pathway

Upon binding to TLR7 and/or TLR8 in the endosome, R-848 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][5][6] This initiates a well-defined signaling cascade:

-

MyD88-Dependent Pathway: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the phosphorylation and activation of TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: Activated TRAF6, in conjunction with other proteins, activates two major downstream signaling pathways:

-

NF-κB Pathway: This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.[6][7][8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated, leading to the phosphorylation of downstream targets such as p38 and JNK.[7][8]

-

-

Activation of Interferon Regulatory Factors (IRFs): The MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7) and, in some contexts, IRF3.[7][9]

These activated transcription factors (NF-κB, AP-1 via the MAPK pathway, and IRFs) then drive the expression of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons.[3][9]

References

- 1. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. invivogen.com [invivogen.com]

- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]

- 7. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Resiquimod TLR7/8 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (B1680535) (R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier. It acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, while selectively activating TLR7 in murine models.[1][2] TLR7 and TLR8 are endosomal pattern recognition receptors integral to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses.[2] The activation of these receptors by Resiquimod triggers a robust downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a T helper 1 (Th1) polarized immune response.[3][4] This potent immunomodulatory activity has positioned Resiquimod as a subject of intensive research for its potential applications as a vaccine adjuvant and in cancer immunotherapy.[5][6] This technical guide provides a comprehensive overview of the Resiquimod-TLR7/8 signaling pathway, including quantitative data on its activity and detailed experimental protocols.

Mechanism of Action: TLR7/8 Activation and Downstream Signaling

Resiquimod's mechanism of action is initiated by its binding to TLR7 and TLR8 located within the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), macrophages, and B lymphocytes.[2][7] This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][8]

The formation of the TLR-MyD88 complex triggers a signaling cascade that leads to the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[1][2]

NF-κB Activation: The MyD88-dependent pathway activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB).[8] This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

IRF7 Activation: The activation of IRF7 is also a critical consequence of the MyD88-dependent pathway. Following TLR7/8 stimulation, IRF7 is phosphorylated, leading to its dimerization and translocation into the nucleus.[9] In the nucleus, IRF7, often in conjunction with other transcription factors, binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, primarily IFN-α and IFN-β, leading to their robust transcription.[9]

The culmination of these signaling events is a potent innate immune response characterized by the secretion of a wide array of cytokines and chemokines, which in turn modulate the adaptive immune response, promoting a Th1-biased cellular immunity.

Quantitative Data

The potency and efficacy of Resiquimod in activating TLR7 and TLR8 and inducing downstream cytokine production have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Receptor | Value | Cell Type/System | Reference |

| EC50 | Human TLR7 | 0.1 µM | In vitro reporter assay | [7] |

| Human TLR8 | 0.3 µM | In vitro reporter assay | [7] | |

| Human TLR7 | 56 ± 1.1 µM | HEK-293 cells (R848-Toco conjugate) | [3] |

Table 1: Half-maximal effective concentration (EC50) of Resiquimod for TLR7 and TLR8 activation.

| Cytokine | Cell Type | Resiquimod Concentration | Cytokine Production Level | Reference |

| IFN-α | Human Plasmacytoid DCs | 2 µg/mL | Up to 9 ng/mL | [1] |

| TNF-α | Microglial cells | 3 µM | Significant increase from 8 hours | [10] |

| IL-6 | Microglial cells | 3 µM | Significant increase from 8 and 24 hours | [10] |

| NF-κB | Cell culture | Not specified | 3.5-fold increase in activity | [7] |

| IFN-α | Primary AML cells | 5 µg/mL | 22.1 ± 5.1 pg/1 x 10^6 cells/24h (in 5 of 12 patients) | [4] |

Table 2: Resiquimod-induced cytokine production in various cell types.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. journals.asm.org [journals.asm.org]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interferon-α and Interleukin-12 Are Induced Differentially by Toll-like Receptor 7 Ligands in Human Blood Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced production of tumor necrosis factor-alpha and interleukin-6 due to prolonged response to lipopolysaccharide in human macrophages infected in vitro with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K is critical for the nuclear translocation of IRF-7 and type I IFN production by human plasmacytoid predendritic cells in response to TLR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the R-848-Induced MyD88-Dependent Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic immunomodulator R-848 (Resiquimod) and its mechanism of action through the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway. We will delve into the molecular interactions, cellular responses, quantitative data, and detailed experimental protocols relevant to the study of this critical innate immune pathway.

Introduction: R-848 and the MyD88-Dependent Pathway

R-848, an imidazoquinoline compound, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key pattern recognition receptors (PRRs) of the innate immune system, specializing in the detection of single-stranded RNA (ssRNA), a hallmark of viral infections.[1] R-848 mimics these viral ssRNAs, activating TLR7 and TLR8 and initiating a powerful immune response. In humans, R-848 activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[1][3][4]

The activation of these TLRs predominantly triggers a signaling cascade reliant on the central adaptor protein, MyD88.[1][5][6] The MyD88-dependent pathway is a cornerstone of innate immunity, utilized by most TLRs (with the exception of TLR3) to orchestrate a rapid and robust inflammatory response against invading pathogens.[5][7][8] This pathway culminates in the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons.[1][7][9]

Mechanism of Action and Signaling Cascade

The signaling cascade initiated by R-848 is a well-defined process that occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), macrophages, and monocytes.[1][4]

-

TLR7/8 Activation: R-848 enters the cell and localizes to the endosome, where it binds to TLR7 and/or TLR8.[1] This binding induces a conformational change in the receptor, causing it to dimerize.

-

MyD88 Recruitment: The dimerization of the TLRs exposes their cytoplasmic Toll/Interleukin-1 receptor (TIR) domains. This allows for the recruitment of the adaptor protein MyD88, which also possesses a TIR domain.[9][10]

-

Myddosome Formation: MyD88, now bound to the TLR, acts as a scaffold to recruit members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1 or IRAK2.[5][7][9] This complex of MyD88, IRAK4, and IRAK1/2 is known as the "Myddosome."

-

IRAK Phosphorylation and TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[7] The activated IRAKs then dissociate from the complex and interact with another adaptor protein, TNF receptor-associated factor 6 (TRAF6).[5][7]

-

Downstream Activation of NF-κB and MAPKs: TRAF6, an E3 ubiquitin ligase, catalyzes the formation of polyubiquitin (B1169507) chains, which serve as a platform to activate the TAK1 (transforming growth factor-β-activated kinase 1) complex.[7]

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, liberating NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[7][10]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which in turn activate transcription factors like AP-1, further contributing to the inflammatory response.[7]

-

-

IRF Activation and Type I IFN Production: In certain cells, particularly pDCs, the MyD88-TRAF6 axis can also lead to the activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β), which are critical for antiviral immunity.[1][7]

Caption: R-848 induced MyD88-dependent signaling pathway.

Quantitative Data on R-848 Induced Responses

The activation of the MyD88 pathway by R-848 results in a quantifiable dose- and time-dependent production of various cytokines.

Table 1: R-848 Induced Cytokine Production in Murine Models Data summarized from studies involving intraperitoneal injection of R-848 in wild-type mice.

| Cytokine | Dose | Peak Concentration Time | Notes | Reference |

| IFN-α | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |

| TNF-α | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |

| IL-12 | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |

| IL-6 | 500 µg/mL | ~3 hours | Significantly increased compared to vehicle control. | [12] |

| IFN-γ | 500 µg/mL | ~3 hours | Significantly increased compared to vehicle control. | [12] |

Table 2: In Vitro Dose-Dependent Effects of R-848 Data summarized from studies using primary cell cultures.

| Cell Type | Assay | R-848 Concentration | Effect | Reference |

| Human PBMCs | Cytokine Secretion | 10 - 100 nM | Dose-dependent induction of Type I IFN after 18 hours. | [11] |

| Golden Pompano HKLs | Cell Proliferation | 0.1 - 10 µg/mL | Dose-dependent increase in lymphocyte proliferation. | [4] |

| Human Monocytes | NF-κB Activation | 0.5 - 5 µg/mL | Dose-dependent activation of NF-κB reporter cells. | [13] |

| Murine Macrophages | Cytokine mRNA | 100 nM | Significant upregulation of Il6, Il12b, and Ifng mRNA. | [12] |

Experimental Protocols

Studying the R-848/MyD88 pathway involves a series of standard immunology and cell biology techniques.

Caption: A typical experimental workflow for studying R-848 effects.

Protocol 1: In Vitro R-848 Stimulation of Macrophages

This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) to measure cytokine production and signaling pathway activation.

A. Materials and Reagents

-

Murine bone marrow cells

-

L929-conditioned medium or recombinant M-CSF

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

R-848 (water-soluble)

-

Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Reagents for ELISA, Western Blot, and qRT-PCR

B. Methodology

-

BMDM Differentiation: Culture murine bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, and 20% L929-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

-

Cell Plating: On day 7, detach the differentiated BMDMs and plate them in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) at a density of 1x10^6 cells/mL. Allow cells to adhere overnight.

-

Stimulation: Replace the medium with fresh medium. Add R-848 to the desired final concentration (e.g., 100 nM).[12] Use a vehicle control (e.g., water or DMSO, depending on R-848 solvent).

-

Incubation: Incubate the cells for the desired time points.

-

For signaling analysis (Western Blot), short time points (e.g., 0, 15, 30, 60 minutes) are typical.

-

For cytokine secretion (ELISA) and gene expression (qRT-PCR), longer time points (e.g., 4, 8, 24 hours) are used.

-

-

Sample Collection:

-

Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for subsequent ELISA analysis.

-

Cell Lysate: Wash the cells with cold PBS. For Western blotting, lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For qRT-PCR, lyse the cells in a suitable RNA lysis buffer (e.g., TRIzol). Store lysates at -80°C.

-

Protocol 2: Cytokine Quantification by ELISA

A. Methodology

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Wash the plate. Add cell culture supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.

-

Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Protocol 3: Analysis of Protein Phosphorylation by Western Blot

A. Methodology

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for a phosphorylated signaling protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody: Wash the membrane. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-p38) to confirm equal protein loading.

Conclusion and Future Directions

The R-848-induced MyD88-dependent pathway is a critical component of the innate immune response to viral pathogens. Its ability to potently induce pro-inflammatory cytokines and type I interferons has made it a subject of intense research and a target for therapeutic development.[14] R-848 and other TLR7/8 agonists are being explored as vaccine adjuvants to enhance adaptive immunity and as standalone immunotherapies for cancer and infectious diseases.[14][15] A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for professionals seeking to harness its power for novel drug development and immunological research.

References

- 1. invivogen.com [invivogen.com]

- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 3. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]

- 4. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. MYD88 - Wikipedia [en.wikipedia.org]

- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]

- 14. Resiquimod - Wikipedia [en.wikipedia.org]

- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Resiquimod-Mediated Cytokine Induction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (B1680535) (R848) is a potent synthetic immune response modifier that belongs to the imidazoquinoline family. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2][3][4] Activation of these endosomal receptors, primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a robust inflammatory response characterized by the production of a wide array of cytokines.[1][3][4] This guide provides a comprehensive technical overview of the mechanisms, experimental protocols, and quantitative data related to cytokine induction by resiquimod, intended to support research and development in immunotherapy and related fields.

Core Mechanism of Action: TLR7/8 Signaling

Resiquimod's immunostimulatory effects are initiated by its binding to TLR7 and TLR8 within the endosomal compartments of immune cells.[1][4] This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][4][5][6] The formation of this complex initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6).[5][6][7]

This signaling cascade ultimately culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1][3][4][8] The activation and nuclear translocation of these transcription factors drive the expression of a broad range of genes encoding pro-inflammatory cytokines and type I interferons.[1][3][9][10]

Cytokine Induction Profile

Resiquimod induces a broad spectrum of cytokines, leading to a Th1-polarized immune response. The primary cytokines induced include Type I interferons (IFN-α, IFN-β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[1][2][3][9] The specific profile and magnitude of cytokine induction can vary depending on the cell type, species, and experimental conditions.

Quantitative Data on Cytokine Induction

The following tables summarize quantitative data on cytokine induction by resiquimod from various studies.

Table 1: In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Resiquimod Concentration | Incubation Time | Fold Induction / Concentration | Reference |

| IFN-α | 1 µg/mL | 24 hours | >1000 pg/mL | [3] |

| TNF-α | 1 µg/mL | 24 hours | ~2000 pg/mL | [3] |

| IL-6 | 1 µg/mL | 24 hours | >5000 pg/mL | [3] |

| IL-1β | 1 µg/mL | 24 hours | ~500 pg/mL | [3] |

| IL-12 | Not specified | Not specified | Induced | [1] |

Table 2: In Vivo Cytokine Induction in Mice

| Cytokine | Resiquimod Dose | Time Post-Administration | Organ/Fluid | Fold Induction / Concentration | Reference |

| IFN-α | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |

| IFN-β | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |

| IFN-γ | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |

| IL-1β | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |

| IL-4 | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs

This protocol outlines a general procedure for stimulating human PBMCs with resiquimod to measure cytokine production.

1. Isolation of PBMCs:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[11][12]

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).[12][13]

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][12]

-

Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.

2. Cell Seeding and Stimulation:

-

Seed the PBMCs in a 96-well tissue culture plate at a density of 2 x 10^5 to 1 x 10^6 cells/well.[13]

-

Prepare a stock solution of resiquimod in a suitable solvent (e.g., DMSO or water, depending on the formulation).[1]

-

Serially dilute the resiquimod stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).[1]

-

Add the diluted resiquimod or vehicle control to the appropriate wells.

3. Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 6, 12, 24, or 48 hours).[1][13]

4. Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure cytokine concentrations in the supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.[14]

Applications in Research and Drug Development

The potent immunostimulatory properties of resiquimod have led to its investigation in various therapeutic areas:

-

Vaccine Adjuvant: Resiquimod can enhance the immunogenicity of vaccines by promoting a robust Th1-biased immune response, leading to improved T-cell and antibody responses.[9]

-

Cancer Immunotherapy: By activating dendritic cells and promoting the secretion of anti-tumor cytokines like IFN-α and IL-12, resiquimod is being explored as a treatment for various cancers, including cutaneous T-cell lymphoma and melanoma.[2][15][16] Topical formulations have shown efficacy in regressing skin lesions.[15][17]

-

Antiviral Therapy: The induction of type I interferons by resiquimod provides a powerful antiviral effect, making it a candidate for the treatment of viral infections.[3][4]

Conclusion

Resiquimod is a powerful tool for modulating the innate and adaptive immune systems through the activation of TLR7 and TLR8. Its ability to induce a broad spectrum of pro-inflammatory cytokines has significant implications for the development of novel immunotherapies and vaccine adjuvants. A thorough understanding of its mechanism of action and the quantitative aspects of cytokine induction is crucial for designing effective preclinical and clinical studies. This guide provides a foundational resource for researchers and drug development professionals working with this promising immunomodulator.

References

- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 4. invivogen.com [invivogen.com]

- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 6. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 8. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma [edoc.unibas.ch]

R-848 Activation of Dendritic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-848, a synthetic imidazoquinoline compound, is a potent immune response modifier that activates dendritic cells (DCs) through Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonism.[1][2] This activation is pivotal in initiating and shaping both innate and adaptive immune responses, making R-848 a subject of intense research for its potential applications in vaccine adjuvants and cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the core mechanisms of R-848-mediated DC activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: TLR7/8 Agonism

R-848 functions as a ligand for TLR7 and TLR8, which are endosomally located pattern recognition receptors.[3][4] In humans, R-848 activates both TLR7 and TLR8, while in mice, its effects are primarily mediated through TLR7.[2][5] Upon binding to these receptors, R-848 triggers a MyD88-dependent signaling cascade, a common pathway for many TLRs.[3][6] This signaling pathway is central to the subsequent activation of dendritic cells.

Dendritic Cell Maturation and Activation

The activation of DCs by R-848 leads to a profound phenotypic and functional transformation, a process known as maturation. This is characterized by the upregulation of cell surface molecules crucial for antigen presentation and T-cell co-stimulation, as well as the production of a wide array of pro-inflammatory cytokines and chemokines.[7]

Upregulation of Co-stimulatory Molecules

R-848 treatment significantly increases the expression of co-stimulatory molecules on the surface of DCs, including CD80, CD83, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules like HLA-DR.[5][8] This enhanced expression is critical for the effective activation of naive T cells.[9]

Cytokine and Chemokine Secretion

A hallmark of R-848-activated DCs is their robust production of cytokines that drive the differentiation of T helper 1 (Th1) cells, which are essential for anti-viral and anti-tumor immunity.[5] Key cytokines induced by R-848 include Interleukin-12p70 (IL-12p70), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Type I Interferons (IFN-α and IFN-β).[5][7][8] Additionally, R-848 stimulates the secretion of chemokines such as MIP-1α and MCP-1, which are involved in recruiting other immune cells.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of R-848 on dendritic cell maturation and cytokine production as reported in various studies.

Table 1: Dose-Dependent Upregulation of DC Maturation Markers by R-848

| Concentration of R-848 | Upregulated Marker | Cell Type | Fold Increase/Observation | Reference |

| 15–500 ng/ml | CD80, CD83, CD86, HLA-DR | Human MoDCs | Dose-dependent increase | [8] |

| 500 ng/ml | CD80, CD83, CD86, HLA-DR | Human MoDCs | Maximal effect | [5] |

| 1 µg/ml | CD80, CD83 | Adult primary DCs | Significant increase | [10] |

Note: MoDCs refer to Monocyte-Derived Dendritic Cells.

Table 2: Cytokine Production by Dendritic Cells Following R-848 Stimulation

| Cytokine | R-848 Concentration | Cell Type | Observation | Reference |

| TNF-α | 15–500 ng/ml | Human MoDCs | Dose-dependent increase | [8] |

| IL-12p70 | 250 ng/ml (with HMGN1) | Human MoDCs | Robust production | [8] |

| IL-1β | 250 ng/ml (with HMGN1) | Human MoDCs | Robust production | [8] |

| IL-6 | Not specified | mDCs from MS patients | 2-fold increase compared to healthy subjects | [11] |

| IL-12p40 | Not specified | mDCs from MS patients | 2-fold increase compared to healthy subjects | [11] |

| IL-12 | Not specified | DCs | Induced secretion | [7][9] |

| IFN-α | Not specified | DCs | Induced secretion | [7] |

Note: mDCs refer to myeloid Dendritic Cells.

Signaling Pathways

The activation of TLR7/8 by R-848 initiates a complex intracellular signaling cascade that culminates in the activation of key transcription factors responsible for the expression of maturation markers and cytokines. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF) pathways.[5][8]

NF-κB and MAPK Activation

The MyD88-dependent pathway leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the canonical NF-κB pathway.[5] This results in the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[8]

IRF3 and IRF7 Activation

R-848 stimulation also leads to the synergistic activation and nuclear translocation of IRF3 and IRF7.[5][8] These transcription factors are crucial for the production of type I interferons (IFN-α and IFN-β).[8]

Experimental Protocols

This section outlines standardized protocols for studying the effects of R-848 on dendritic cells.

Generation of Human Monocyte-Derived Dendritic Cells (MoDCs)

-

Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

-

Monocyte Selection: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[8]

-

Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature MoDCs.[5]

R-848 Stimulation of Dendritic Cells

-

Cell Seeding: Plate the immature DCs at a density of 1 x 10^6 cells/mL in a 96-well or 24-well plate.[11]

-

Stimulation: Add R-848 to the cell cultures at the desired concentrations (e.g., ranging from 15 ng/mL to 1 µg/mL).[8][10] Include an unstimulated control (e.g., vehicle only).

-

Incubation: Incubate the cells for a specified period, typically 24 to 48 hours, at 37°C in a 5% CO2 incubator.[5][8]

Analysis of DC Maturation and Cytokine Production

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for analysis by flow cytometry.[8]

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of secreted cytokines (e.g., IL-12p70, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[8]

Applications in Drug Development and Immunotherapy

The potent ability of R-848 to activate DCs and drive a Th1-biased immune response has positioned it as a promising candidate for various therapeutic applications.[2]

-

Vaccine Adjuvant: R-848 can enhance the immunogenicity of vaccines by promoting a robust antigen-specific T-cell response.[9]

-

Cancer Immunotherapy: By activating DCs, R-848 can improve the presentation of tumor antigens and stimulate anti-tumor T-cell immunity.[3] It is being investigated as a monotherapy and in combination with other cancer treatments like checkpoint inhibitors.[2][12]

Conclusion

R-848 is a powerful activator of dendritic cells, operating through the TLR7/8-MyD88 signaling axis to induce a mature, pro-inflammatory phenotype. This is characterized by the upregulation of co-stimulatory molecules and the secretion of key Th1-polarizing cytokines. The detailed understanding of its mechanism of action, supported by robust in vitro data, underscores its significant potential in the development of novel immunotherapies and vaccine adjuvants. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field.

References

- 1. stemcell.com [stemcell.com]

- 2. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]

- 6. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]

- 7. Dendritic cell maturation and subsequent enhanced T-cell stimulation induced with the novel synthetic immune response modifier R-848 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]

Resiquimod effect on macrophages

An In-depth Technical Guide to the Core Effects of Resiquimod (B1680535) on Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (also known as R848) is a synthetic imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, primarily located within the endosomes of immune cells such as macrophages and dendritic cells, where they recognize single-stranded RNA from viruses.[2][3] The activation of TLR7/8 by Resiquimod triggers a powerful immune response, making it a subject of intense research for applications in cancer immunotherapy, vaccine adjuvants, and as an antiviral agent.[1][4]

Macrophages, particularly Tumor-Associated Macrophages (TAMs), are a major component of the tumor microenvironment (TME).[5][6] They are broadly classified into two main phenotypes: the classically activated M1-like macrophages, which are pro-inflammatory and possess anti-tumor properties, and the alternatively activated M2-like macrophages, which are anti-inflammatory and promote tumor growth.[7][8] In many established tumors, TAMs predominantly exhibit an M2-like phenotype, contributing to an immunosuppressive TME that hinders effective anti-cancer immune responses.[5][8]

This guide provides a detailed technical overview of the core effects of Resiquimod on macrophages, focusing on its mechanism of action, its ability to reprogram macrophage phenotypes, the resulting functional changes, and the experimental methodologies used to characterize these effects.

Mechanism of Action: TLR7/8 Signaling

Resiquimod exerts its effects by binding to TLR7 and TLR8 within the endosomal compartment of macrophages.[2] This binding event initiates a downstream signaling cascade predominantly mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][9][10]

The activation cascade proceeds as follows:

-

Receptor Activation: Resiquimod binds to TLR7 and/or TLR8, inducing a conformational change and receptor dimerization.[2]

-

MyD88 Recruitment: The activated TLRs recruit the MyD88 adaptor protein.

-

Signal Transduction: This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[2][9][10]

-

Gene Expression: Activated NF-κB and IRFs translocate to the nucleus, where they drive the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons.[2][3]

Recent studies have also highlighted the crucial role of the STAT1 pathway in the synergistic anti-tumor effects observed when Resiquimod is used in combination with other TLR agonists, further underscoring its complex signaling network.[11][12]

Core Effects on Macrophage Phenotype and Function

Resiquimod profoundly alters macrophage biology, primarily by inducing a functional switch from a tumor-permissive M2-like state to a tumor-suppressive M1-like state. This reprogramming enhances their ability to participate in and orchestrate an anti-tumor immune response.[5][6][13]

Repolarization from M2 to M1 Phenotype

The hallmark effect of Resiquimod on TAMs is the re-education from an M2 to an M1 phenotype.[5][14] This is characterized by changes in the expression of key surface markers and enzymes. Treatment with Resiquimod leads to the upregulation of M1 markers such as CD86 and inducible nitric oxide synthase (iNOS), while concurrently downregulating M2 markers like the mannose receptor CD206 and Arginase-1 (Arg1).[11][15] This shift creates a more pro-inflammatory and anti-tumor microenvironment.[11]

| Parameter | Cell Type | Treatment | Result | Reference |

| M1/M2 Ratio | Murine Tumor-Associated Macrophages (TAMs) | Poly(I:C) + R848 (Intratumoral) | Increased iNOS expression, Decreased Arg1 expression, leading to a higher M1:M2 ratio. | [11] |

| M1/M2 Ratio | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | Increased M1/M2 ratio (CD86+/CD206+). | [15] |

| M1 Marker (iNOS) | Murine BMDMs | PLRS | Significantly elevated mRNA expression. | [15] |

| M2 Marker (Arg-1) | Murine BMDMs | PLRS | Dramatically reduced mRNA expression. | [15] |

| M2 Marker (CD206) | Murine TAMs (MC-38 colon adenocarcinoma model) | R848-loaded Nanoparticles + anti-TNFR2 | Lower levels of CD206 expression in tumor tissues. | [16] |

Cytokine and Chemokine Secretion

Activation of the TLR7/8 pathway by Resiquimod results in the robust secretion of M1-associated pro-inflammatory cytokines and chemokines. These molecules are critical for recruiting and activating other immune effector cells, such as T cells and Natural Killer (NK) cells, to the tumor site.[11][17]

| Cytokine/Chemokine | Cell Type | Treatment (Concentration) | Incubation | Secretion Level (vs. Control) | Reference |

| CXCL10 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | Significant increase (~2500 pg/mL vs. <100 pg/mL in M0). | [11] |

| CCL5 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | Significant increase (~12000 pg/mL vs. <1000 pg/mL in M0). | [11] |

| IL-10 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | No significant change compared to M0. | [11] |

| IL-6 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | 24 hours | Enhanced secretion. | [15] |

| IL-12 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | 24 hours | Significantly elevated mRNA expression. | [15] |

| TNF-α, IL-6, IL-12 | Human Peripheral Blood Mononuclear Cells (PBMCs) | R848 (0.1-10 µg/mL) | 24-48 hours | Dose-dependent increase. | [1] |

| TNF-α | Murine Plasma (in vivo) | R848-loaded Nanocapsules | End of experiment | Increased levels. | [7] |

Enhanced Phagocytosis and Cytotoxicity

Resiquimod treatment enhances the phagocytic capacity of macrophages.[5] Studies have shown that M1-polarized macrophages are more efficient at antibody-dependent cellular phagocytosis (ADCP), a key mechanism for therapeutic antibodies.[5][13] By repolarizing TAMs to an M1 phenotype, Resiquimod can significantly boost the efficacy of antibody-based cancer therapies.[5][14] Furthermore, Resiquimod-activated macrophages exhibit direct cytotoxic activity against cancer cells.[7]

Experimental Protocols and Workflows

Investigating the effects of Resiquimod on macrophages involves a series of well-defined in vitro and ex vivo procedures. A typical workflow includes macrophage differentiation, stimulation with Resiquimod, and subsequent analysis of phenotype and function.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR7 and TLR8 agonist resiquimod (R848) differently regulates MIF expression in cells and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing antibody-dependent cellular phagocytosis by Re-education of tumor-associated macrophages with resiquimod-encapsulated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

- 7. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]

- 8. Frontiers | Shaping Polarization Of Tumor-Associated Macrophages In Cancer Immunotherapy [frontiersin.org]

- 9. Cell microparticles loaded with tumor antigen and resiquimod reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 11. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Anti-Tumor Strategies by Harnessing the Phagocytosis of Macrophages [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regulating Tumor-Associated Macrophage Polarization by Cyclodextrin-Modified PLGA Nanoparticles Loaded with R848 for Treating Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to R-848 and Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-848, also known as Resiquimod, is a synthetic small molecule belonging to the imidazoquinoline family. It is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1] These receptors are primarily located in the endosomes of various immune cells and recognize single-stranded RNA (ssRNA) from viruses.[2] By mimicking viral ssRNA, R-848 activates TLR7 and TLR8, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α and IFN-β).[1][3][4] This potent immunostimulatory activity has positioned R-848 as a subject of intense research for its potential therapeutic applications in antiviral therapies and cancer immunotherapy.[5][6][7][8]

This technical guide provides a comprehensive overview of the mechanisms by which R-848 induces type I interferon production, detailed experimental protocols for its study, and a summary of quantitative data to aid researchers in their investigations.

R-848-Mediated Signaling Pathway for Type I Interferon Production

The induction of type I interferons by R-848 is primarily mediated through the activation of TLR7 in plasmacytoid dendritic cells (pDCs) and TLR8 in monocytes and macrophages. While both receptors contribute to the immune response, pDCs are the most potent producers of type I interferons upon TLR7 stimulation.[1] The signaling pathway is dependent on the adaptor protein MyD88.[1][3][4]

Upon binding of R-848 to TLR7/8 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of MyD88. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4.[9] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[5][9][10]

The activation of TRAF6 is a critical node in the pathway, leading to two distinct downstream branches: one culminating in the activation of NF-κB and the other leading to the activation of Interferon Regulatory Factor 7 (IRF7). For type I interferon production, the IRF7 pathway is paramount. TRAF6, in a complex with other molecules, activates IκB kinase α (IKKα), which then phosphorylates IRF7.[1][5][11] Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, initiating their transcription.[1][5]

Quantitative Data on R-848-Induced Type I Interferon Production

The following tables summarize quantitative data from various studies on the production of IFN-α and IFN-β by different human immune cell populations following stimulation with R-848.

Table 1: R-848-Induced IFN-α Production in Human Plasmacytoid Dendritic Cells (pDCs)

| R-848 Concentration | Incubation Time | IFN-α Concentration | Cell Source | Reference |

| 1 µM | 4 hours | Up to 2 ng/mL | Purified pDCs | [1] |

| 1 µM | 16 hours | Percentage of IFN-α+ pDCs significantly higher in female infants | Infant PBMC | [9] |

| 2 µg/mL | 6 hours | Dose-dependent production | PBMCs | [12] |

| 1 µg/mL | Overnight | ~4900 pg/mL | Monkey PBMCs | [7] |

Table 2: R-848-Induced Type I Interferon Production in Human Monocytes and Macrophages

| R-848 Concentration | Incubation Time | Cytokine | Concentration | Cell Type | Reference |

| 300 ng/mL | 18 hours | IFN-α | Production induced | Monocytes | [13] |

| 100 ng/mL | 2-24 hours | IFN-β mRNA | Time-dependent increase | Microglial cell line | [14] |

| Not Specified | 24 hours | IFN-β | Not detected | THP-1 monocytes/macrophages | [15] |

| 10 µM | 15 hours | IFNA, IFNB mRNA | Upregulated | THP-1 cells | [16] |

Experimental Protocols

Experimental Workflow for Quantifying R-848-Induced Type I Interferon Production

The general workflow for assessing type I interferon production in response to R-848 involves the isolation of target immune cells, in vitro stimulation, and subsequent quantification of interferons using methods like ELISA or intracellular cytokine staining followed by flow cytometry.

References

- 1. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exhaustive exercise reduces TNF-α and IFN-α production in response to R-848 via toll-like receptor 7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. TRAF6 Establishes Innate Immune Responses by Activating NF-κB and IRF7 upon Sensing Cytosolic Viral RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. IFN-beta stimulates the production of beta-chemokines in human peripheral blood monocytes. Importance of macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human monocytes represent a competitive source of interferon-alpha in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interferon α and β induce differential transcriptional and functional metabolic phenotypes in human macrophages and blunt glycolysis in response to antigenic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interferon β (IFN-β) Production during the Double-stranded RNA (dsRNA) Response in Hepatocytes Involves Coordinated and Feedforward Signaling through Toll-like Receptor 3 (TLR3), RNA-dependent Protein Kinase (PKR), Inducible Nitric Oxide Synthase (iNOS), and Src Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Resiquimod: A Technical Guide for Researchers

An In-depth Overview of the Potent TLR7/8 Agonist for Drug Development Professionals

Abstract

Resiquimod (B1680535) (R-848) is a synthetic small molecule of the imidazoquinoline family, recognized for its potent activity as an immune response modifier. It functions as a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system. Activation of these receptors by Resiquimod triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, ultimately orchestrating a robust immune response. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to Resiquimod, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

Resiquimod was developed by the 3M company as a more potent analog of its predecessor, imiquimod. The initial discovery efforts were aimed at identifying compounds with strong immune-stimulating properties for therapeutic applications, including antiviral and antitumor treatments. Resiquimod, also known as R-848, emerged as a lead candidate due to its enhanced ability to induce a broad range of cytokines compared to imiquimod.[1] Its potential as a vaccine adjuvant and in cancer immunotherapy has been a significant focus of subsequent research.[2]

Chemical Synthesis

The chemical synthesis of Resiquimod, 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol, involves a multi-step process. While specific, detailed protocols can be proprietary, the general synthetic route can be inferred from patent literature and publications on related imidazoquinoline compounds. A representative synthetic scheme is outlined below. The synthesis generally involves the construction of the core imidazo[4,5-c]quinoline ring system followed by the addition of the side chains.

A detailed, step-by-step synthesis protocol is not publicly available in peer-reviewed literature. The following is a generalized representation based on available information.

Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of Resiquimod.

Mechanism of Action: TLR7/8 Signaling

Resiquimod exerts its immunostimulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells.[3] Upon binding to these receptors, Resiquimod initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[1]

This signaling pathway involves the recruitment of adaptor proteins, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[3] The activation of these transcription factors results in the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[1][4]

Caption: Resiquimod-induced TLR7/8 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Resiquimod, highlighting its potency in vitro and efficacy in vivo.

Table 1: In Vitro Cytokine Induction by Resiquimod

| Cell Type | Cytokine | Concentration of Resiquimod | Result | Reference |

| Human PBMCs | Type I IFN | 10 nM | Activity < 0.00125 µM | [1] |

| Human PBMCs | Type I IFN | 30 nM | Activity = 0.00125 µM | [1] |

| Human PBMCs | Type I IFN | 100 nM | Activity = 0.00561 µM | [1] |

| Human pDCs | IFN-α, IFN-ω | 0.3 µM | Equivalent secretion to 3 µM Imiquimod | [5] |

| Murine Macrophages | IL-6, IL-12, IFN-γ | Not specified | Increased production | [5] |

Table 2: In Vivo Antitumor Efficacy of Resiquimod

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Melanoma (B16.F10) | Mice | 500 µ g/dose , i.p., 3-day intervals | Less tumor invasion, increased serum IL-6, IL-12, IFN-γ | [5] |

| Melanoma | Mice | Intratumoral injection | Delayed tumor growth | [5] |

| Melanoma | Mice | Intratumoral injection with tumor-bound mannan | Significantly prolonged survival | [5] |

| Melanoma | Mice | Combination with anti-PD-1 | Significantly prolonged survival compared to anti-PD-1 alone | [6] |

| Peritoneal Carcinomatosis (CT26) | Mice | Combination with oxaliplatin | Complete elimination of peritoneal carcinomatosis in 60-70% of mice | [7] |

Table 3: Clinical Trial Results for Cutaneous T-Cell Lymphoma (CTCL)

| Trial Phase | Number of Patients | Treatment | Efficacy | Reference |

| Phase I | 12 | 0.03% and 0.06% topical gel | 75% had significant improvement in treated lesions; 30% had complete clearing of treated lesions. | [8][9] |

| Phase I | 12 | 0.03% and 0.06% topical gel | 92% had >50% improvement in untreated lesions; 2 patients had complete disease clearing. | [8][9] |

| Phase I | 10 (of 12) | 0.03% and 0.06% topical gel | 90% had a reduction in malignant T-cell clones; 30% had complete eradication of malignant T-cells in studied lesions. | [8] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in Resiquimod research.

In Vitro Cytokine Induction Assay

Objective: To quantify the production of cytokines by immune cells in response to Resiquimod stimulation.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: Cells are cultured in the presence of varying concentrations of Resiquimod (e.g., 10 nM to 100 nM) for a specified duration (e.g., 18 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA).

Caption: Workflow for in vitro cytokine induction assay.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of Resiquimod in a preclinical animal model.

Methodology:

-

Tumor Implantation: A murine melanoma cell line (e.g., B16.F10) is injected subcutaneously or intraperitoneally into mice.

-

Treatment: Once tumors are established, mice are treated with Resiquimod via a specified route (e.g., intraperitoneal or intratumoral injection) and schedule. A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly.

-

Survival Analysis: The survival of the mice in each group is monitored and recorded.

-

Immunological Analysis (Optional): At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations by flow cytometry.

Caption: Workflow for in vivo antitumor efficacy study.

Conclusion

Resiquimod is a potent immune response modifier with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Its ability to induce a robust Th1-biased immune response has positioned it as a promising candidate for various therapeutic applications, including the treatment of viral infections and cancer, and as a vaccine adjuvant. The quantitative data from preclinical and clinical studies underscore its potential. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic utility of Resiquimod and related imidazoquinoline compounds. Further research into optimizing delivery systems and combination therapies will be crucial in fully realizing the clinical potential of this powerful immunomodulator.

References

- 1. selleckchem.com [selleckchem.com]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Imidazo[4,5-c]quinoline-1-ethanol, 4-amino-2-(ethoxymet… [cymitquimica.com]

- 8. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

R-848: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-848, also known as Resiquimod, is a potent synthetic small molecule belonging to the imidazoquinoline family. It is a well-established immune response modifier with significant antiviral and antitumor properties. R-848 functions as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2][3] Activation of these receptors by R-848 triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to R-848.

Chemical Structure and Properties

R-848 is chemically identified as 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol.[5] Its structure features a core imidazoquinoline ring system, which is crucial for its biological activity.

Physicochemical Properties of R-848

The following table summarizes the key physicochemical properties of R-848.

| Property | Value | Reference |

| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [5] |

| Molecular Formula | C₁₇H₂₂N₄O₂ | [5] |

| Molecular Weight | 314.4 g/mol | [5] |

| CAS Number | 144875-48-9 | [6] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 193 °C | [7] |

| SMILES | CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | [6] |

| Solubility | - DMSO: ~12.5 - 100 mg/mL- Ethanol: ~3.3 - 25 mg/mL- DMF: ~16 mg/mL- Water: ~0.1 mg/mL | [6][8][9] |

| Purity | ≥ 95% (commercially available) | [1][2] |

Pharmacological Properties of R-848

The pharmacological activities of R-848 are centered on its ability to activate the innate immune system.

| Property | Description | Reference |

| Mechanism of Action | Agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). | [1][3] |

| Biological Activity | Induces the production of cytokines such as TNF-α, IL-6, IL-12, and IFN-α. Possesses potent antiviral and antitumor activities. | [2][4][7] |

| Cellular Targets | Primarily acts on immune cells expressing TLR7 and TLR8, including dendritic cells (DCs), macrophages, and B-lymphocytes. | [1][5] |

| Signaling Pathway | Activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF. | [1][4][8] |

| IC₅₀ | 4.2 μM (for anti-viral properties) | [2] |

Signaling Pathways of R-848

R-848 exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways. Upon binding to these endosomal receptors, R-848 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the activity of R-848.

NF-κB Activation Assay

This protocol describes the detection of NF-κB activation in response to R-848 stimulation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.

Materials:

-

HEK293 cells stably expressing human TLR7 or TLR8

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

R-848 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HEK293-hTLR7/8 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.

-

Cell Stimulation: Treat the cells with various concentrations of R-848 (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. NF-κB activation is indicated by the translocation of the green fluorescent signal (p65) from the cytoplasm to the DAPI-stained nucleus.

Cytokine Induction Assay

This protocol details the measurement of cytokine production (e.g., TNF-α, IL-6) from human peripheral blood mononuclear cells (PBMCs) upon stimulation with R-848, using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

R-848 (stock solution in DMSO)

-

Ficoll-Paque PLUS

-

ELISA kit for the specific cytokine to be measured (e.g., human TNF-α, IL-6)

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Cell Stimulation: Add various concentrations of R-848 (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.

Conclusion

R-848 is a powerful tool for researchers and drug developers in the fields of immunology, virology, and oncology. Its well-defined chemical structure and its specific mechanism of action as a TLR7/8 agonist make it an invaluable compound for studying innate immune responses and for the development of novel immunotherapies and vaccine adjuvants. The provided technical information and experimental protocols serve as a comprehensive resource for professionals working with this important immunomodulatory agent.

References

- 1. invivogen.com [invivogen.com]

- 2. stemcell.com [stemcell.com]

- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]

- 5. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 8. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Resiquimod: An In-depth Technical Guide to a Potent Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resiquimod (B1680535) (R848) is a synthetic small molecule of the imidazoquinoline family, renowned for its potent immunomodulatory activities. Acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), Resiquimod triggers a robust innate and subsequent adaptive immune response. This technical guide provides a comprehensive overview of Resiquimod's core mechanism of action, its impact on cytokine production and immune cell activation, detailed experimental protocols for its evaluation, and quantitative data to support its preclinical and clinical investigation. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and vaccinology.

Mechanism of Action: TLR7/8 Agonism and Downstream Signaling

Resiquimod's immunomodulatory effects are initiated through its binding to and activation of TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][2] In humans, Resiquimod activates both TLR7 and TLR8, while in mice, its effects are primarily mediated through TLR7.[1] This activation initiates a MyD88-dependent signaling pathway, a critical intracellular cascade for innate immune responses.[1]

The binding of Resiquimod to TLR7/8 leads to the recruitment of the adaptor protein MyD88.[3] This is followed by the assembly of a larger signaling complex, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).[4] The activation of this complex ultimately leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2][5] The translocation of these transcription factors to the nucleus induces the expression of a wide array of pro-inflammatory cytokines and chemokines, shaping the subsequent immune response.[5][6]

Data Presentation: Quantitative Effects of Resiquimod

The activation of the TLR7/8 pathway by Resiquimod leads to a dose-dependent induction of various cytokines and the activation of immune cells. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of Resiquimod

| Parameter | Cell Type | Value | Reference |

| TLR7 Activation (EC50) | Human HEK293 cells | 7.2 nM | [7] |

| TLR8 Activation (EC50) | Human HEK293 cells | Not explicitly found in searches | N/A |

| NF-κB Activation | Flounder PBL | 3.5-fold increase (at 1 µg/mL) | [5] |

| IFN-α Production | Human PBMCs | Dose-dependent increase | [8] |

| TNF-α Production | Human PBMCs | Dose-dependent increase | [5][8] |

| IL-6 Production | Human PBMCs | Dose-dependent increase | [5][8] |

| IL-12 Production | Human PBMCs | Dose-dependent increase | [2] |

Table 2: In Vivo Cytokine Induction by Resiquimod in Mice

| Cytokine | Dose | Route of Administration | Peak Concentration | Time to Peak | Reference |

| IFN-α | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |

| TNF-α | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |

| IL-12 | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |

| IL-6 | Not specified | Topical (Imiquimod) | Significantly elevated | Not specified | [9] |

Table 3: Adjuvant Effect of Resiquimod on T-Cell Responses

| Vaccine Model | Adjuvant | Effect on CD8+ T-cells | Reference |

| HIV-1 gag DNA vaccine (mice) | Resiquimod (50 nM) | Several-fold increase in stimulation index | [10] |

| NY-ESO-1 protein (human) | Topical Resiquimod (0.2%) | Induced responses in a small subset of patients | [11] |

| DNA vaccination (mice) | Subcutaneous Resiquimod | Enhanced antigen-specific responses | [12] |

Experimental Protocols